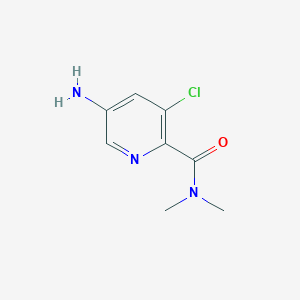
5-amino-3-chloro-N,N-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-chloro-N,N-dimethylpicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of an amino group, a chlorine atom, and two methyl groups attached to the nitrogen atom of the picolinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-chloro-N,N-dimethylpicolinamide typically involves multiple steps. One common method starts with the chlorination of 3-methylpyridine to form 3-chloro-5-methylpyridine. This intermediate is then subjected to nitration to introduce the nitro group, resulting in 3-chloro-5-nitro-5-methylpyridine. The nitro group is subsequently reduced to an amino group using catalytic hydrogenation, yielding 5-amino-3-chloro-5-methylpyridine. Finally, the dimethylation of the amino group is achieved using dimethyl sulfate or a similar reagent to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-chloro-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide or sodium alkoxides.
Major Products Formed
Oxidation: 5-nitroso-3-chloro-N,N-dimethylpicolinamide.
Reduction: this compound.
Substitution: 5-amino-3-hydroxy-N,N-dimethylpicolinamide.
Scientific Research Applications
5-amino-3-chloro-N,N-dimethylpicolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5-amino-3-chloro-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving the inhibition of enzyme activity or the activation of signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-chloro-N,N-dimethylbenzamide
- 5-amino-3-chloro-N,N-dimethylpropylamine
- 5-amino-3-chloro-N,N-dimethylpyridine
Uniqueness
5-amino-3-chloro-N,N-dimethylpicolinamide is unique due to its specific substitution pattern on the picolinamide ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a chlorine atom, and two methyl groups on the nitrogen atom makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H10ClN3O |
|---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
5-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10ClN3O/c1-12(2)8(13)7-6(9)3-5(10)4-11-7/h3-4H,10H2,1-2H3 |
InChI Key |
WAOLQYMUPVNRGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13033049.png)
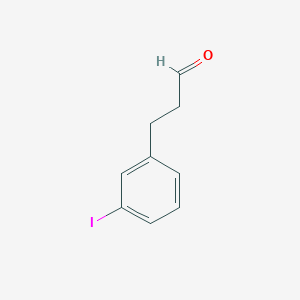
![6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride](/img/structure/B13033069.png)
![9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid](/img/structure/B13033074.png)

![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)
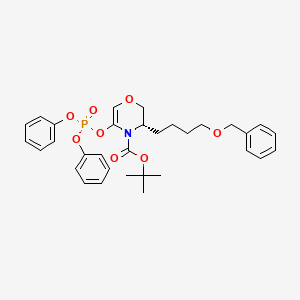
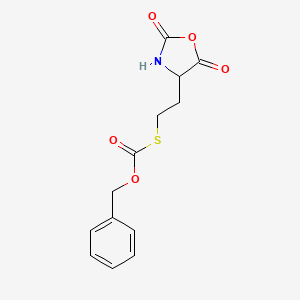

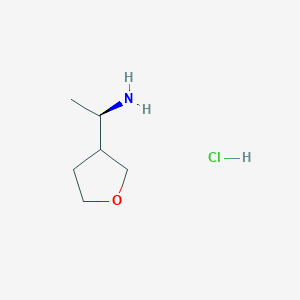
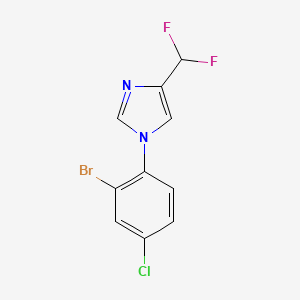
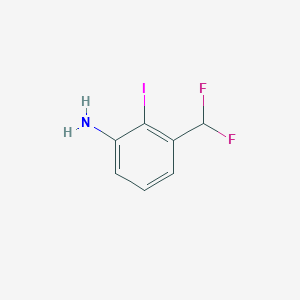
![3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13033120.png)
